m-PEG4-succinimidyl carbonate

Vue d'ensemble

Description

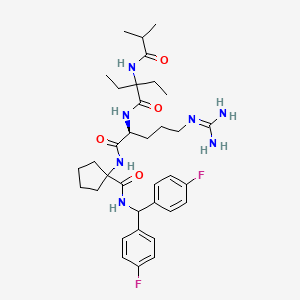

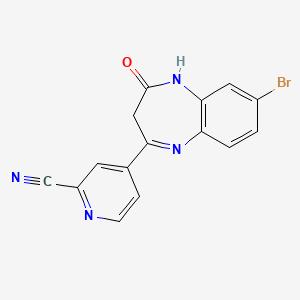

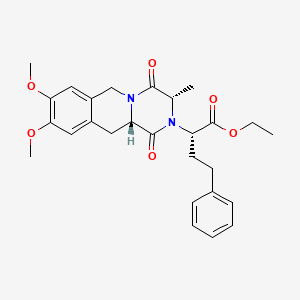

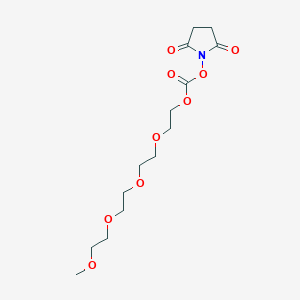

M-PEG4-succinimidyl carbonate is a non-cleavable linker for bio-conjugation . It contains a NHS group and a -CH3 group linked through a linear PEG chain . It is a novel and potent PEG Linker .

Molecular Structure Analysis

The molecular formula of this compound is C14H23NO9 . Its exact mass is 349.1373 and its molecular weight is 349.34 . It contains a NHS group and a -CH3 group linked through a linear PEG chain .Chemical Reactions Analysis

This compound has been used in the PEGylation of peptides and proteins . The reactivity of amylin with methoxy polyethylene glycol succinimidyl carbonate has been investigated . The reaction occurred within a few minutes and resulted in at least four detectable products with distinct kinetic phases .Physical And Chemical Properties Analysis

The molecular weight of this compound is 349.3 . Its chemical formula is C14H23NO9 . The elemental analysis shows that it contains C, 48.14; H, 6.64; N, 4.01; O, 41.22 .Applications De Recherche Scientifique

Hydrogel Formation

m-PEG4-succinimidyl carbonate plays a role in the creation of hydrogels. A study by Nathan et al. (1992) showed that water-soluble poly(ether urethanes) prepared by copolymerization with L-lysine and poly(ethylene glycol) derivatives, including this compound, could form hydrogels. These hydrogels exhibited tensile strength and high water content, highlighting their potential in biomedical applications (Nathan et al., 1992).

"Click" Chemistry and Drug Delivery

Xie et al. (2010) synthesized a heterobifunctional poly(ethylene glycol) derivative activated by succinimidyl carbonate. This compound featured a reversible 1,6-elimination linker and a terminal alkyne for "click" chemistry, demonstrating its utility in drug delivery and protein conjugation applications (Xie, Duan, & Forrest, 2010).

Dual Cross-Linking for Biomedical Use

Kelmansky et al. (2017) described the use of this compound in an injectable biomaterial with dual cross-linking capabilities. This material could be used in drug delivery systems due to its tailored mechanical properties and ability to incorporate and release hydrophilic and hydrophobic drugs (Kelmansky et al., 2017).

Biodegradable Copolymer Synthesis

Shuai et al. (2003) reported the synthesis of biodegradable copolymers using this compound, highlighting its role in creating efficient nonviral gene delivery vectors. The study demonstrates the potential of these copolymers in gene therapy (Shuai, Merdan, Unger, Wittmar, & Kissel, 2003).

Surface Coating of Red Blood Cells

A study by Fatemeh et al. (2008) utilized this compound for the surface coating of red blood cells. This technique could be beneficial in reducing immunogenicity and prolonging the circulation time of red blood cells (Fatemeh, Najafabadi, Faraahani, & Alsadati, 2008).

PEG Linkers and Protein Conjugation

Martinez et al. (1997) synthesized novel types of methoxy poly(ethylene glycol) linkers, including this compound, for conjugation with bioactive agents. This application is crucial for the modification of proteins in biomedical research (Martinez, Pendri, Xia, & Greenwald, 1997).

Mécanisme D'action

Target of Action

m-PEG4-succinimidyl carbonate is primarily used as a linker for bio-conjugation . Its primary targets are amine nucleophiles , which are common in biological molecules such as proteins and peptides.

Mode of Action

The compound contains a succinimidyl carbonate group , which is a good leaving group . This group reacts with amine nucleophiles, forming a covalent bond and releasing a molecule of carbon dioxide . The remaining PEG chain is then linked to the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecule. The primary effect is the addition of aPEG chain to the target, which can alter its properties such as solubility, stability, and immunogenicity .

Pharmacokinetics

Pegylation (the process of attaching peg chains to molecules) is known to improve thebioavailability of drugs by increasing their solubility and stability, reducing their immunogenicity, and slowing their clearance from the body .

Result of Action

The primary result of this compound’s action is the PEGylation of the target molecule . This can have various effects depending on the specific target, but generally results in improved drug properties as mentioned above .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the reaction with amine nucleophiles is likely to be affected by factors such as pH and temperature . Additionally, the stability of the compound may be affected by storage conditions .

Orientations Futures

Analyse Biochimique

Biochemical Properties

m-PEG4-succinimidyl carbonate is a PEG linker containing a succinimidyl carbonate group . The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles . This property allows this compound to interact with various biomolecules, such as proteins and enzymes, that contain amine groups .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a linker in bioconjugation . By linking drugs or other active molecules to specific targeting molecules, this compound can influence cell function by directing the active molecules to specific cellular targets

Molecular Mechanism

The molecular mechanism of action of this compound is based on its ability to form stable, covalent bonds with amine-containing molecules . This is due to the presence of the succinimidyl carbonate group, which reacts readily with amines to form amide bonds . This allows this compound to link various biomolecules together, enabling the creation of complex structures such as antibody-drug conjugates .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific conditions of the experiment. As a stable, non-cleavable linker, this compound is expected to maintain its structure over time under typical experimental conditions . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. As a synthetic molecule, this compound is not expected to participate directly in natural metabolic pathways. It may influence these pathways indirectly through its role in delivering active molecules to specific cellular targets .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by the molecules it is conjugated to. The PEG chain in this compound may enhance the solubility and stability of the conjugated molecules, potentially influencing their distribution within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is expected to depend on the specific molecules it is conjugated to. By linking active molecules to specific targeting molecules, this compound can direct these molecules to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO9/c1-19-4-5-20-6-7-21-8-9-22-10-11-23-14(18)24-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHQKIQOBVMTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.